4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
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Overview
Description
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula C23H18FN3O5 and a molecular weight of 435.415 g/mol This compound is known for its unique chemical structure, which includes a methoxyanilino group, an oxoacetyl group, and a fluorobenzoate moiety
Preparation Methods
The synthesis of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Methoxyanilino Group: This step involves the reaction of aniline with methoxybenzaldehyde under acidic conditions to form the methoxyanilino intermediate.
Introduction of the Oxoacetyl Group: The methoxyanilino intermediate is then reacted with acetic anhydride to introduce the oxoacetyl group.
Formation of the Carbohydrazonoyl Group: The oxoacetyl intermediate is further reacted with hydrazine hydrate to form the carbohydrazonoyl group.
Coupling with 2-Fluorobenzoic Acid: Finally, the carbohydrazonoyl intermediate is coupled with 2-fluorobenzoic acid under basic conditions to form the final product.
Chemical Reactions Analysis
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoacetyl group to a hydroxyl group.
Scientific Research Applications
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The methoxyanilino group can interact with enzymes and receptors, potentially inhibiting their activity. The oxoacetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The fluorobenzoate moiety can enhance the compound’s binding affinity to its targets, increasing its overall potency .
Comparison with Similar Compounds
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can be compared with similar compounds such as:
4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound has a similar structure but with a different substitution pattern on the anilino group.
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound has a chlorine atom instead of a fluorine atom on the benzoate moiety.
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound has a methyl group instead of a fluorine atom on the benzoate moiety.
Properties
CAS No. |
881459-93-4 |
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Molecular Formula |
C23H18FN3O5 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C23H18FN3O5/c1-31-17-12-8-16(9-13-17)26-21(28)22(29)27-25-14-15-6-10-18(11-7-15)32-23(30)19-4-2-3-5-20(19)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
CPLCGVSMSUEBFM-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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